molecular formula C9H17NO B3351843 Octahydro-1H-pyrido[1,2-c][1,3]oxazepine CAS No. 40269-84-9

Octahydro-1H-pyrido[1,2-c][1,3]oxazepine

Cat. No.: B3351843
CAS No.: 40269-84-9
M. Wt: 155.24 g/mol
InChI Key: LXJXXNCUJJWTDY-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-c][1,3]oxazepine: is a chemical compound with the molecular formula C10H19NO[_{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-pyrido[1,2-c][1,3]oxazepine typically involves multiple steps, starting with the construction of the piperidine ring[_{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. One common synthetic route is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions[{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure[{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrido[1,2-c][1,3]oxazepine can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. These reactions are often used to modify the compound's structure and introduce functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

Scientific Research Applications

Chemistry: In chemistry, Octahydro-1H-pyrido[1,2-c][1,3]oxazepine serves as a versatile intermediate for the synthesis of more complex molecules[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its reactivity allows for the creation of a wide range of derivatives, which can be used in further chemical research and development.

Biology: In biological research, this compound has been studied for its potential biological activity[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. It may interact with various biological targets, leading to the development of new therapeutic agents.

Medicine: The medicinal applications of this compound are being explored, particularly in the context of drug discovery[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its structural features make it a candidate for the development of new pharmaceuticals with potential therapeutic benefits.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of materials with specific properties[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its derivatives may find applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which Octahydro-1H-pyrido[1,2-c][1,3]oxazepine exerts its effects depends on its specific application[_{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses[{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. The pathways involved can vary, but they often include modulation of biochemical processes and signaling pathways.

Comparison with Similar Compounds

  • 3-Methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine: A methylated derivative with similar structural features[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

  • 1H-Pyrido[1,2-c][1,3]oxazepine: The parent compound without the octahydro modification[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.

Uniqueness: Octahydro-1H-pyrido[1,2-c][1,3]oxazepine is unique in its structural complexity and reactivity compared to its simpler analogs[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its octahydro modification provides additional stability and potential for diverse chemical transformations, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-10-8-11-7-3-5-9(10)4-1/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXXNCUJJWTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2COCCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513621
Record name Octahydro-1H-pyrido[1,2-c][1,3]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40269-84-9
Record name Octahydro-1H-pyrido[1,2-c][1,3]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Octahydro-1H-pyrido[1,2-c][1,3]oxazepine

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